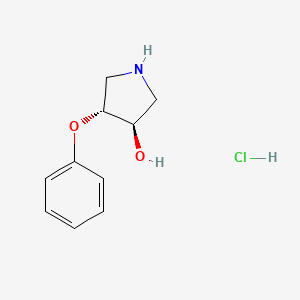

(3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride

Description

(3R,4R)-4-Phenoxypyrrolidin-3-ol hydrochloride is a chiral pyrrolidine derivative characterized by a phenoxy substituent at the 4-position and a hydroxyl group at the 3-position of the pyrrolidine ring. The (3R,4R) stereochemistry is critical for its physicochemical and biological properties. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form.

Properties

IUPAC Name |

(3R,4R)-4-phenoxypyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c12-9-6-11-7-10(9)13-8-4-2-1-3-5-8;/h1-5,9-12H,6-7H2;1H/t9-,10-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMXUTBYBXMVMZ-DHTOPLTISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)OC2=CC=CC=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)OC2=CC=CC=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method is the 1,3-dipolar cycloaddition reaction, which involves the reaction of a dipolarophile with an achiral ylide precursor . This method allows for the formation of the pyrrolidine ring with high stereoselectivity. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the cycloaddition process.

Industrial Production Methods

For large-scale production, the synthesis can be optimized to increase yield and reduce costs. This may involve the use of more efficient catalysts, improved purification techniques, and the development of continuous flow processes to enhance the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The phenoxy group can be reduced to a phenol under appropriate conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the phenoxy group can produce a phenol.

Scientific Research Applications

(3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of (3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the pyrrolidine ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural features and properties of (3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride and its analogs:

| Compound Name | Substituents (Position) | Stereochemistry | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| (3R,4R)-4-Phenoxypyrrolidin-3-ol HCl | Phenoxy (C4), -OH (C3) | 3R,4R | C₁₀H₁₄ClNO₂ | 227.68 | High lipophilicity; aromatic interaction potential |

| (3R,5R)-5-Methylpyrrolidin-3-ol HCl | Methyl (C5), -OH (C3) | 3R,5R | C₅H₁₂ClNO | 153.61 | Compact structure; increased hydrophilicity |

| (3R,4R)-4-Fluoropyrrolidin-3-ol HCl | Fluoro (C4), -OH (C3) | 3R,4R | C₄H₉ClFNO | 155.57 | Enhanced metabolic stability; smaller substituent |

| (3S,4R)-4-Fluoropyrrolidin-3-ol HCl | Fluoro (C4), -OH (C3) | 3S,4R | C₄H₉ClFNO | 155.57 | Stereoisomer; potential divergent bioactivity |

| (3S,4R)-4-Phenylpyrrolidin-3-ol HCl | Phenyl (C4), -OH (C3) | 3S,4R | C₁₀H₁₄ClNO | 211.68 | Aromatic bulk; stereochemical inversion |

| (3R,4S)-4-(2,5-Dichlorophenyl)-pyrrolidine-3-carboxylic acid HCl | 2,5-Dichlorophenyl (C4), -COOH (C3) | 3R,4S | C₁₁H₁₀Cl₃NO₂ | 314.56 | Carboxylic acid functionality; dual halogenation |

| (3S,4S)-4-(4-Methylpiperazinyl)-3-pyrrolidinol triHCl | 4-Methylpiperazinyl (C4), -OH (C3) | 3S,4S | C₉H₂₂Cl₃N₃O | 318.65 | High polarity; trihydrochloride salt for solubility |

Key Differences and Implications

a) Substituent Effects

- Phenoxy vs.

- Methyl vs. Phenoxy: (3R,5R)-5-Methylpyrrolidin-3-ol HCl lacks aromaticity, leading to lower molecular weight and higher hydrophilicity, making it more suitable for applications requiring rapid systemic clearance .

b) Stereochemical Variations

- (3R,4R)-4-Fluoropyrrolidin-3-ol HCl and its (3S,4R) stereoisomer () demonstrate how enantiomeric pairs can exhibit divergent pharmacological profiles, emphasizing the importance of chiral resolution in drug development .

c) Functional Group Diversity

- Carboxylic Acid vs.

- 4-Methylpiperazinyl Group: The bulky, basic piperazinyl substituent in (3S,4S)-4-(4-methylpiperazinyl)-3-pyrrolidinol triHCl enhances water solubility via salt formation and may confer affinity for amine-binding targets (e.g., GPCRs) .

Biological Activity

(3R,4R)-4-phenoxypyrrolidin-3-ol hydrochloride is a compound of interest due to its unique structural features and potential biological activities. The presence of a phenoxy group contributes to its distinct chemical reactivity and biological properties, making it a valuable subject for research in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO. It features a pyrrolidine ring substituted with a phenoxy group, which enhances its solubility and reactivity.

The biological activity of this compound is largely attributed to its interactions with various molecular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the pyrrolidine ring allows for π-π stacking with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to diverse biological effects including:

- Enzyme Modulation : The compound can influence enzyme mechanisms by fitting into active sites, altering enzyme kinetics.

- Receptor Binding : It may act as a ligand for specific receptors, affecting signaling pathways associated with neurotransmission and inflammation .

1. Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in inflammatory pathways. For instance, it has been studied as a potential inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), which plays a critical role in the immune response. Inhibition of IRAK4 could be beneficial in treating inflammatory diseases .

2. Neuropharmacological Effects

The compound shows promise in neuropharmacology, potentially impacting mental health disorders. Its structure suggests that it could interact with neurotransmitter systems, influencing mood and behavior. Preliminary studies indicate that derivatives of this compound may exhibit antidepressant properties.

3. Anticancer Potential

There is emerging evidence that this compound may have anticancer activity. Its ability to modulate cellular signaling pathways could inhibit tumor growth or induce apoptosis in cancer cells. Further studies are needed to elucidate these effects fully.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol | Lacks phenoxy group | Moderate enzyme inhibition |

| (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | Different substitution pattern | Neuroactive properties |

The presence of the phenoxy group in this compound significantly alters its chemical reactivity and biological activity compared to these analogs .

Case Study 1: IRAK4 Inhibition

In a study focusing on IRAK4 inhibitors, this compound demonstrated significant inhibitory effects on IRAK4 activity in vitro. This inhibition was linked to reduced pro-inflammatory cytokine production in cell models .

Case Study 2: Neuropharmacological Screening

A series of behavioral assays were conducted using animal models treated with this compound. Results indicated an increase in exploratory behavior and decreased anxiety-like behaviors, suggesting potential antidepressant effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.